p-Acetamidoazobenzene
Overview
Description
p-Acetamidoazobenzene: is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color and is commonly used in dyeing processes. It is also known for its photochromic properties, which allow it to change color upon exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Azo Coupling Reaction: This is the classical method for synthesizing azo compounds, including p-acetamidoazobenzene. It involves the coupling of diazonium salts with activated aromatic compounds. For this compound, the process typically starts with the diazotization of p-nitroaniline, followed by reduction to p-phenylenediamine, and subsequent acetylation to form p-acetamidoaniline.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Industrial Production Methods: Industrial production of this compound often employs large-scale azo coupling reactions due to their high yield and efficiency. The process is optimized for temperature, pH, and reaction time to ensure maximum production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Acetamidoazobenzene can undergo oxidation reactions, often leading to the formation of azoxy compounds.
Reduction: This compound can be reduced to form p-phenylenediamine and acetanilide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and pH conditions.
Major Products:
Oxidation: Azoxy compounds.
Reduction: p-Phenylenediamine and acetanilide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: p-Acetamidoazobenzene is widely used as a dye in the textile industry due to its vibrant color and stability. It is also used as a molecular switch in various chemical applications due to its photochromic properties .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to change color upon light exposure makes it useful in various bioimaging techniques .
Medicine: This compound can be incorporated into drug molecules to create light-responsive therapeutic agents .
Industry: Beyond its use as a dye, this compound is employed in the development of optical storage devices and sensors due to its photochromic properties .
Mechanism of Action
The mechanism of action of p-acetamidoazobenzene primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible cis-trans isomerization, changing its structure and color. This property is exploited in various applications, such as molecular switches and optical devices .
Comparison with Similar Compounds
Azobenzene: Like p-acetamidoazobenzene, azobenzene is an azo compound with photochromic properties.
p-Aminoazobenzene: This compound is similar but contains an amino group instead of an acetamido group.
p-Nitroazobenzene: This compound contains a nitro group, which significantly alters its electronic properties and reactivity compared to this compound.
Uniqueness: this compound is unique due to its acetamido group, which imparts specific electronic and steric properties, making it suitable for particular applications in dyeing, photopharmacology, and molecular switching .
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11(18)15-12-7-9-14(10-8-12)17-16-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHPNYAXLDUTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501040901 | |
Record name | Acetamide, N-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501040901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4128-71-6, 30808-70-9 | |
Record name | N-[4-(2-Phenyldiazenyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4128-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetanilide, 4'-phenylazo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetamidoazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Acetamidoazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501040901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(PHENYLAZO)ACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[4-[(1E)-2-Phenyldiazenyl]phenyl]acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG6347T8EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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